molecular formula C15H14N4O3S2 B2398840 4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 899963-43-0

4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2398840
CAS RN: 899963-43-0
M. Wt: 362.42
InChI Key: XIFSSCONTJASPG-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, also known as DMSB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMSB is a sulfonamide derivative that has been synthesized using a simple and efficient method. This compound has shown promising results in various scientific studies and has the potential to be used in several applications.

Scientific Research Applications

Photolytic Degradation Studies

Studies on the photolytic degradation of sulfonylurea herbicides have identified new intermediates, providing insights into environmental decomposition processes. The use of advanced analytical methods, like non-aqueous capillary electrophoresis combined with mass spectrometry, facilitates the detection and analysis of such compounds in aqueous environments (Scrano et al., 2006).

Synthesis of Bioactive Compounds

Research into pyrimidine and thienopyrimidine derivatives highlights their significance in organic chemistry due to various biological activities. The synthesis of new thieno[2,3-d]pyrimidin-4-yl heterocyclic compounds and their testing as antimicrobial and anti-inflammatory agents demonstrate their potential in medicinal chemistry (Tolba et al., 2018).

Cancer Research

In cancer research, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have been studied for their properties as histone deacetylase (HDAC) inhibitors. These compounds, through selective inhibition of specific HDACs, show promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Analytical Method Development

In the field of analytical chemistry, the development of nonaqueous capillary electrophoresis for the separation of related substances, including thieno[2,3-d]pyrimidin-4-yl derivatives, has been explored. This technique is effective for quality control in pharmaceuticals and can detect various analytes in synthesized samples (Ye et al., 2012).

Structural and Spectroscopic Analysis

Comprehensive structural and spectroscopic studies on compounds like N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) have been conducted. These studies include DFT/B3LYP and HF methods, NMR spectroscopy, and molecular electrostatic potential (MEP) analysis, contributing to the understanding of molecular stability and electronic structures (Mansour & Ghani, 2013).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-19(2)24(21,22)11-5-3-10(4-6-11)14(20)18-13-12-7-8-23-15(12)17-9-16-13/h3-9H,1-2H3,(H,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFSSCONTJASPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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